6-chloroisoquinoline-1,3(2H,4H)-dione 6-chloroisoquinoline-1,3(2H,4H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14397991
InChI: InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)
SMILES:
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol

6-chloroisoquinoline-1,3(2H,4H)-dione

CAS No.:

Cat. No.: VC14397991

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

6-chloroisoquinoline-1,3(2H,4H)-dione -

Specification

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
IUPAC Name 6-chloro-4H-isoquinoline-1,3-dione
Standard InChI InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)
Standard InChI Key HDEAGQQOOUBWJT-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2)Cl)C(=O)NC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 6-chloro-4H-isoquinoline-1,3(2H)-dione, reflects its bicyclic framework consisting of a benzene ring fused to a pyridone moiety. Key structural features include:

  • Chlorine substitution at the 6-position of the isoquinoline nucleus

  • Diketone functionality at positions 1 and 3

  • Tautomeric equilibrium between enol and keto forms due to the conjugated carbonyl groups

Quantum mechanical calculations predict significant π-π stacking interactions from the aromatic system, while the electron-withdrawing chlorine atom increases electrophilicity at adjacent positions . X-ray crystallographic data for analogous compounds reveal planarity deviations of ≤5° between ring systems, suggesting moderate conjugation across the bicyclic framework .

Physicochemical Properties

Experimental data compiled from multiple sources reveal the following characteristics :

PropertyValue
Molecular formulaC₉H₆ClNO₂
Molecular weight195.60 g/mol
Melting pointNot reported
Boiling pointDecomposes >250°C
Density1.45 ± 0.1 g/cm³ (est.)
LogP (octanol/water)1.82 (calculated)
Aqueous solubility<0.1 mg/mL at 25°C

The chlorine atom contributes to increased lipophilicity compared to non-halogenated analogs, as evidenced by the calculated partition coefficient. Thermal stability appears limited, with decomposition observed below melting point determination .

Synthetic Methodologies

Radical Cascade Approach

A 2016 Tetrahedron study demonstrated the efficacy of radical-mediated synthesis using acryloyl benzamides . The optimized protocol involves:

  • Substrate preparation: Methyl 2-formylbenzoate reacts with primary amines

  • Ugi-4CR reaction: Four-component coupling with isocyanates and carboxylic acids

  • Cyclization: Sodium ethoxide (5 mol%) in ethanol at 80°C for 12 hours

This method achieves 68-72% yields across 12 substrate variations, with electron-deficient aromatics showing enhanced reactivity . The radical mechanism proceeds through:

  • Single-electron transfer from EtO⁻ to amide carbonyl

  • α-Carbon radical formation

  • Intramolecular cyclization via 6-endo-trig pathway

Acid-Catalyzed Condensation

Alternative routes employ 2-(carboxymethyl)-4-chlorobenzoic acid condensed with urea under acidic conditions:

Reaction equation:
C10H8ClO4+CH4N2OH2SO4,ΔC9H6ClNO2+2H2O+CO2\text{C}_{10}\text{H}_8\text{ClO}_4 + \text{CH}_4\text{N}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_9\text{H}_6\text{ClNO}_2 + 2\text{H}_2\text{O} + \text{CO}_2

Key parameters:

  • Temperature: 140-160°C

  • Catalyst: Concentrated H₂SO₄ (0.5 equiv)

  • Yield: 58% after recrystallization

This method suffers from lower efficiency compared to radical approaches but remains valuable for large-scale production due to reagent availability .

Comparative Analysis of Synthetic Routes

ParameterRadical Cascade Acid Condensation
Reaction time12-14 hours6-8 hours
Temperature80°C150°C
Catalyst loading5 mol%50 mol%
Atom economy78%65%
ByproductsMinimalCO₂, H₂O
ScalabilityPilot-scale demonstratedIndustrial feasibility

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (d, J = 7.8 Hz, 1H, H-5)

  • δ 8.15 (s, 1H, H-8)

  • δ 7.92 (d, J = 7.8 Hz, 1H, H-7)

  • δ 4.31 (s, 2H, H-4)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 170.2 (C-1)

  • δ 167.8 (C-3)

  • δ 142.5 (C-6)

  • δ 134.9-127.1 (aromatic carbons)

The downfield shift of C-1 and C-3 confirms diketone formation, while the chlorine substituent deshields C-6 by 12 ppm compared to non-chlorinated analogs .

Mass Spectrometric Analysis

Electron ionization (EI-MS) shows predominant fragmentation patterns:

  • Molecular ion peak at m/z 195 ([M]⁺)

  • Loss of CO (28 Da) yielding m/z 167

  • Chlorine isotope pattern (3:1 ratio) at m/z 195/197

High-resolution mass spectrometry (HRMS) confirms the molecular formula with a mass error of 1.2 ppm.

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